molecular formula C18H22N6O2S B5565235 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide

Cat. No. B5565235
M. Wt: 386.5 g/mol
InChI Key: FDAFVMGZTMSFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on the synthesis of related sulfonamide compounds provides insights into the chemical properties and reactions involved in creating similar compounds. For instance, the synthesis of 3‐(Sulfonylamino)imidazo[1,2‐a]pyrimidines from 2‐Aminopyrimidines involves nucleophilic addition and cyclization processes, highlighting techniques potentially applicable to the synthesis of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide (Rozentsveig et al., 2014).

  • Molecular Structure Analysis : The study of tautomerism in similar sulfonamide structures, such as the crystal structure analysis of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, offers valuable information on the molecular structure and stability of related compounds (Li et al., 2014).

Catalytic and Binding Properties

  • Catalytic Applications : Research into Ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands, which include similar molecular structures, sheds light on their potential catalytic properties, useful in various chemical reactions (Mejuto et al., 2015).

  • DNA Binding : The investigation of mixed-ligand copper(II)-sulfonamide complexes, including structures resembling the compound , reveals insights into DNA binding and potential applications in genotoxicity and anticancer activity. This suggests possible research directions for N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide in similar fields (González-Álvarez et al., 2013).

Photodynamic Therapy and Antitumor Activity

  • Photodynamic Therapy : Research on the new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups highlights potential applications in photodynamic therapy, a field relevant to the study of similar sulfonamide compounds (Pişkin et al., 2020).

  • Antitumor Properties : Synthesis and antitumor activity studies of substituted indazole derivatives, including N‐[6‐indazolyl]arylsulfonamides, provide insights into the potential antiproliferative and apoptotic activities of related sulfonamide compounds (Abbassi et al., 2014).

properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-13-4-6-16(7-5-13)27(25,26)23-9-8-19-17-10-18(21-11-20-17)24-12-22-14(2)15(24)3/h4-7,10-12,23H,8-9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAFVMGZTMSFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methylbenzenesulfonamide

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